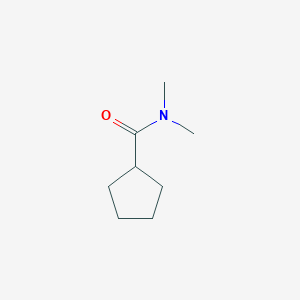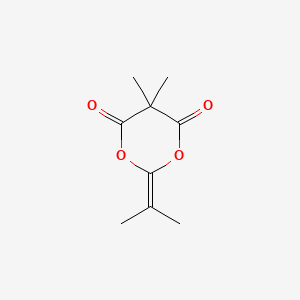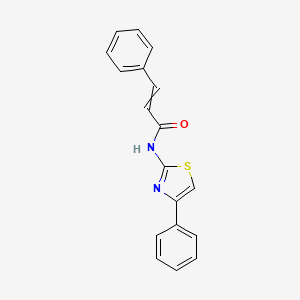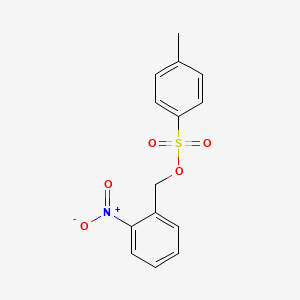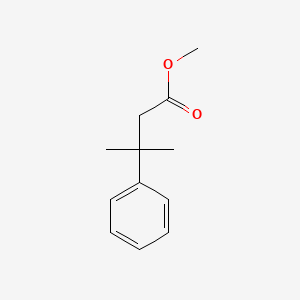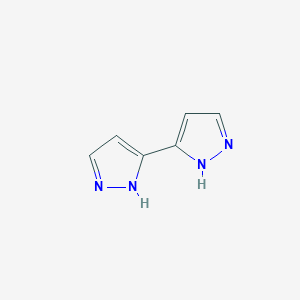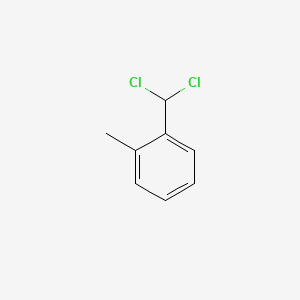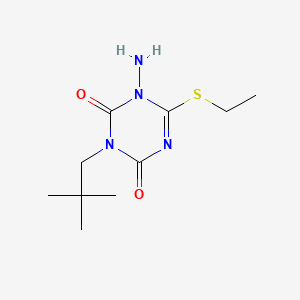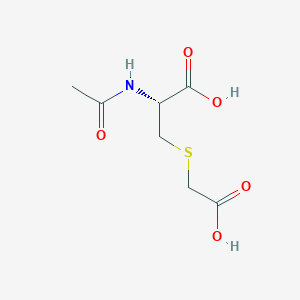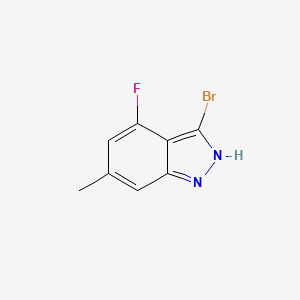
3-Brom-4-fluor-6-methyl-1H-indazol
Übersicht
Beschreibung
“3-Bromo-4-fluoro-6-methyl-1H-indazole” is a chemical compound. While there is limited information available specifically on this compound, it is similar to “6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole”, which can be used in the preparation of Abemaciclib, a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer .
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
3-Brom-4-fluor-6-methyl-1H-indazol: hat in der Krebsforschung vielversprechende Ergebnisse gezeigt. Indazol-Derivate wurden beobachtet, eine antiproliferative Aktivität gegen verschiedene neoplastische Zelllinien zu besitzen . Zum Beispiel wurden Verbindungen wie 3-Amino-1H-indazol-1-carboxamide gefunden, das Zellwachstum zu hemmen, was bei der Entwicklung neuer Krebstherapien entscheidend sein kann .
Entzündungshemmende und Analgetische Eigenschaften
Diese Verbindung ist auch relevant bei der Entwicklung von entzündungshemmenden Medikamenten. Indazole wurden synthetisiert und auf ihr in vivo entzündungshemmendes Potenzial untersucht, wobei sie eine signifikante Aktivität mit minimalem ulzerogenen Potenzial zeigten . Darüber hinaus zeigten sie eine gute antinozizeptive Aktivität, die für die Schmerzbehandlung vorteilhaft ist .
Antimikrobielle Aktivität
Indazol-Verbindungen, einschließlich This compound, können als antimikrobielle Mittel eingesetzt werden. Ihre Struktur wurde mit antibakteriellen Eigenschaften in Verbindung gebracht, die zur Behandlung verschiedener bakterieller Infektionen genutzt werden können .
Antihypertensive Wirkungen
Die Indazol-Gruppierung wurde mit antihypertensiven Wirkungen in Verbindung gebracht, was sie zu einem möglichen Kandidaten für die Behandlung von Bluthochdruck macht. Diese Anwendung ist angesichts der weltweiten Prävalenz von Bluthochdruck besonders wichtig .
Behandlung von Atemwegserkrankungen
Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ wirken, was ein vielversprechender Ansatz zur Behandlung von Atemwegserkrankungen ist . Diese Anwendung könnte zur Entwicklung neuer Behandlungen für Erkrankungen wie Asthma und chronisch obstruktive Lungenerkrankung führen.
Synthese von Kinase-Inhibitoren
This compound: wird bei der Synthese von PI3-Kinase-Inhibitoren verwendet, die bei der Regulation verschiedener zellulärer Prozesse wichtig sind. Diese Inhibitoren haben therapeutisches Potenzial bei Krankheiten, an denen PI3-Kinase beteiligt ist, wie z. B. Krebs .
Entwicklung von Antidepressiva
Die Indazol-Struktur wird auch wegen ihrer antidepressiven Eigenschaften untersucht. Forscher versuchen, durch Modifikation des Indazol-Kerns neue Medikamente zu entwickeln, die Depression und andere affektive Störungen wirksam behandeln können .
Antiprotozoale und Antivirale Forschung
Schließlich haben Indazol-Derivate in der antiprotozoalen und anti-HIV-Forschung Potenzial gezeigt. Ihre Fähigkeit, das Wachstum von Protozoen und Viren zu hemmen, kann entscheidend für die Entwicklung von Behandlungen für Krankheiten wie Malaria und HIV/AIDS sein .
Wirkmechanismus
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
It is known that the cyclization process in the synthesis of indazole compounds is greatly affected by the hydrogen bond .
Biochemical Pathways
Given its potential role in the production of hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors , it can be inferred that it may influence related biochemical pathways.
Result of Action
A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemische Analyse
Biochemical Properties
3-Bromo-4-fluoro-6-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Bromo-4-fluoro-6-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 3-Bromo-4-fluoro-6-methyl-1H-indazole on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-4-fluoro-6-methyl-1H-indazole can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. It also affects the expression of various genes involved in these processes, thereby modulating cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Bromo-4-fluoro-6-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, 3-Bromo-4-fluoro-6-methyl-1H-indazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-fluoro-6-methyl-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-fluoro-6-methyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 3-Bromo-4-fluoro-6-methyl-1H-indazole can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-fluoro-6-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of 3-Bromo-4-fluoro-6-methyl-1H-indazole can result in toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
3-Bromo-4-fluoro-6-methyl-1H-indazole is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle, thereby altering the flow of metabolites through these pathways. This can have significant effects on cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4-fluoro-6-methyl-1H-indazole within cells and tissues are critical factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, affecting its localization and accumulation within the cell. Additionally, 3-Bromo-4-fluoro-6-methyl-1H-indazole can interact with various cellular compartments, influencing its distribution and overall activity .
Subcellular Localization
The subcellular localization of 3-Bromo-4-fluoro-6-methyl-1H-indazole is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Bromo-4-fluoro-6-methyl-1H-indazole may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence cellular energy production and metabolism .
Eigenschaften
IUPAC Name |
3-bromo-4-fluoro-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDXVXOJNGYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646389 | |
| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-53-2 | |
| Record name | 3-Bromo-4-fluoro-6-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(Furan-2-yl)pyridin-2-yl]methyl}(methyl)amine](/img/structure/B1614260.png)

